2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo-
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Overview
Description
2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- is an organic compound with the molecular formula C7H13ClO2S. This compound is characterized by the presence of a sulfinyl chloride group attached to a pentane backbone, with additional methyl and oxo substituents. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- typically involves the reaction of 2,4-dimethyl-3-oxopentane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride group. The reaction can be represented as follows:
2,4-dimethyl-3-oxopentane+SOCl2→2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo-+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The sulfinyl chloride group can be oxidized to a sulfonyl chloride using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfinyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: 2-Pentanesulfonyl chloride, 2,4-dimethyl-3-oxo-
Reduction: 2-Pentanesulfide, 2,4-dimethyl-3-oxo-
Substitution: Corresponding sulfinyl derivatives, such as sulfinamides, sulfinates, and sulfinyl ethers.
Scientific Research Applications
2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- involves the reactivity of the sulfinyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new sulfinyl derivative.
Comparison with Similar Compounds
Similar Compounds
2-Pentanesulfonyl chloride, 2,4-dimethyl-3-oxo-: Similar structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.
2-Pentanesulfide, 2,4-dimethyl-3-oxo-: Similar structure but with a sulfide group instead of a sulfinyl chloride group.
2-Pentanesulfinyl chloride, 2,4-dimethyl-3-hydroxy-: Similar structure but with a hydroxy group instead of an oxo group.
Uniqueness
2-Pentanesulfinyl chloride, 2,4-dimethyl-3-oxo- is unique due to the presence of both sulfinyl chloride and oxo groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various chemical reactions and research fields.
Properties
CAS No. |
61434-23-9 |
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Molecular Formula |
C7H13ClO2S |
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2,4-dimethyl-3-oxopentane-2-sulfinyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)6(9)7(3,4)11(8)10/h5H,1-4H3 |
InChI Key |
MKYZNOWFBTYRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)S(=O)Cl |
Origin of Product |
United States |
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